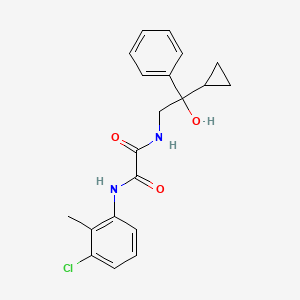

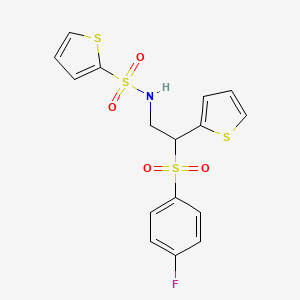

![molecular formula C24H24N2O7 B2743149 ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate CAS No. 951958-04-6](/img/structure/B2743149.png)

ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. Chromenes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromene derivatives are known to undergo a variety of chemical reactions, including substitutions and additions, depending on the conditions .Applications De Recherche Scientifique

Impurity Profile Characterization

Research on structurally similar compounds highlights their potential applications in the development of drugs targeting thrombotic disorders. The impurity profile of such compounds is critical for ensuring their efficacy and safety. For instance, the impurity profile of a highly active platelet aggregation inhibitor was determined using liquid chromatography-mass spectrometry, emphasizing the importance of characterizing byproducts in drug synthesis for therapeutic applications (Thomasberger, Engel, & Feige, 1999).

Antimicrobial and Antimicrobial Activity

Compounds with chromene structures, similar to the ethyl compound , have been synthesized and evaluated for their biological properties, including antibacterial activity. These studies show that such compounds can be potent against various bacterial and fungal organisms, indicating their potential as antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Cancer Research

Certain derivatives, including those structurally related to ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate, have been explored for their potential in cancer therapy. Research indicates these compounds can overcome drug resistance in cancer cells, a significant barrier in cancer treatment, and selectively kill drug-resistant cells over parent cancer cells (Das et al., 2009).

Estrogen Receptor Binding and Cytotoxic Activities

The synthesis of compounds containing chromene fragments has been investigated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. This research provides insights into the design of more effective anticancer agents with potential applications in breast cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

DNA Binding Studies

Benzochromene derivatives, akin to the compound of interest, have been synthesized and evaluated for their anti-proliferative properties and DNA binding capabilities. These compounds induce apoptosis in cancer cells and have the potential for colon cancer treatment, highlighting the importance of understanding compound-DNA interactions for therapeutic development (Ahagh et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of “ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate” are currently unknown. This compound is structurally similar to other chromen-3-yl compounds , which have been found to exhibit various biological activities.

Mode of Action

Given its structural similarity to other chromen-3-yl compounds, it may interact with its targets in a similar manner . .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-3-31-24(29)26-12-10-25(11-13-26)23(28)16-4-6-17(7-5-16)33-21-15-32-20-14-18(30-2)8-9-19(20)22(21)27/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZZWZOXATPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)

![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)